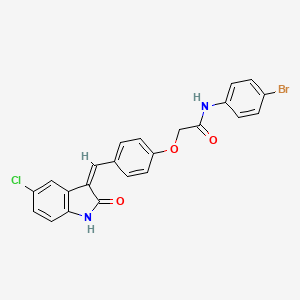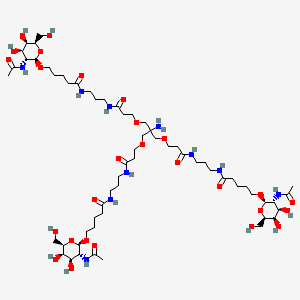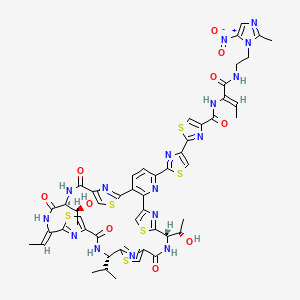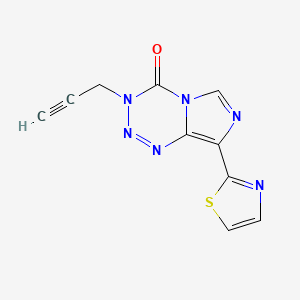
Antitumor agent-110
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound exhibits excellent permeability and has shown significant potential in halting the cell cycle at the G2/M phase, thereby inducing apoptosis in cancer cells . Its unique chemical structure and properties make it a promising candidate for cancer treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-110 involves the formation of an imidazotetrazine core. The process typically includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not widely published.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions: Antitumor agent-110 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the imidazotetrazine ring.
Reduction: Reduction reactions can alter the electronic properties of the compound, potentially affecting its biological activity.
Substitution: Substitution reactions can introduce various functional groups, enhancing the compound’s anticancer properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or aryl groups.
Applications De Recherche Scientifique
Antitumor agent-110 has a wide range of scientific research applications:
Industry: Could be used in the development of new anticancer drugs and formulations.
Mécanisme D'action
Antitumor agent-110 exerts its effects by inducing apoptosis and halting the cell cycle at the G2/M phase . The compound’s mechanism involves:
Molecular Targets: It targets specific proteins involved in cell cycle regulation and apoptosis.
Pathways Involved: The compound activates pathways that lead to cell cycle arrest and programmed cell death, effectively reducing tumor growth.
Comparaison Avec Des Composés Similaires
Temozolomide: Another imidazotetrazine compound used in cancer therapy.
Dacarbazine: A triazene derivative with similar anticancer properties.
Comparison:
Advantages: Compared to similar compounds, this compound may offer better efficacy in certain cancer types and potentially overcome resistance mechanisms.
Propriétés
Formule moléculaire |
C10H6N6OS |
|---|---|
Poids moléculaire |
258.26 g/mol |
Nom IUPAC |
3-prop-2-ynyl-8-(1,3-thiazol-2-yl)imidazo[5,1-d][1,2,3,5]tetrazin-4-one |
InChI |
InChI=1S/C10H6N6OS/c1-2-4-16-10(17)15-6-12-7(8(15)13-14-16)9-11-3-5-18-9/h1,3,5-6H,4H2 |
Clé InChI |
SDRJGLKNGWVTJR-UHFFFAOYSA-N |
SMILES canonique |
C#CCN1C(=O)N2C=NC(=C2N=N1)C3=NC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


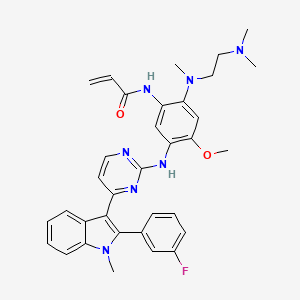
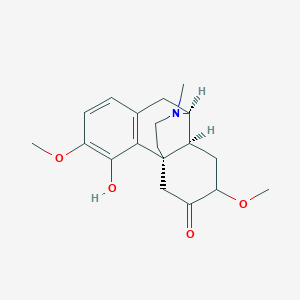
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[3-[[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-(4-methylbenzoyl)amino]propyl]carbamate](/img/structure/B12378851.png)
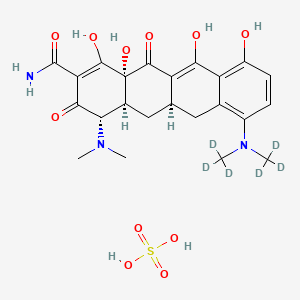
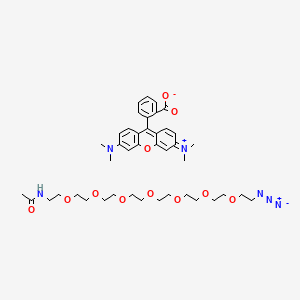
![disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12378870.png)
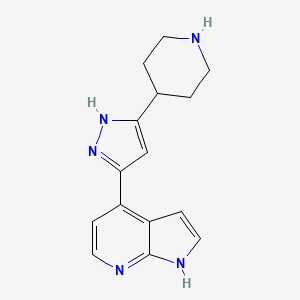
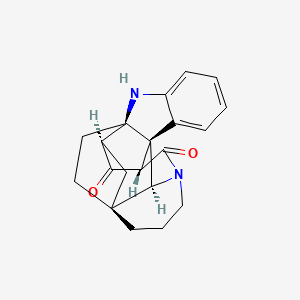
![(2S,13S,15S,16R,17R,20S,21S)-21-methyl-18-oxa-1,11-diazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5(10),6,8-tetraene-7,17-diol](/img/structure/B12378894.png)
